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  • Product: Benzyl 2-methylbutyrate
  • CAS: 56423-40-6

Core Science & Biosynthesis

Foundational

natural occurrence of benzyl 2-methylbutyrate in plant volatiles

An In-depth Technical Guide to the Natural Occurrence of Benzyl 2-Methylbutyrate in Plant Volatiles Authored by a Senior Application Scientist Abstract Benzyl 2-methylbutyrate is a volatile organic compound (VOC) that co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Natural Occurrence of Benzyl 2-Methylbutyrate in Plant Volatiles

Authored by a Senior Application Scientist

Abstract

Benzyl 2-methylbutyrate is a volatile organic compound (VOC) that contributes to the characteristic aroma of various plants. As a benzenoid ester, it plays a significant role in plant ecology, mediating interactions with pollinators and herbivores. This technical guide provides a comprehensive overview of the natural occurrence of benzyl 2-methylbutyrate, its putative biosynthetic pathway, established analytical methodologies for its detection and quantification, and its ecological significance. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, natural product chemistry, and plant biochemistry.

Introduction: The Chemical and Ecological Context

Benzyl 2-methylbutyrate (C12H16O2) is an ester formed from benzyl alcohol and 2-methylbutyric acid.[1][2] Its fruity, floral, and slightly nutty aroma makes it a notable component of the complex volatile bouquets emitted by certain plants. Plant volatiles, including esters like benzyl 2-methylbutyrate, are lipophilic molecules with high vapor pressure that serve diverse ecological functions.[3] They are key mediators in plant-pollinator interactions, act as defense compounds against herbivores, and can even serve as cues for parasitic insects.[4][5][6] Understanding the natural production of this specific compound provides insights into the intricate chemical language of plants.

Natural Occurrence and Distribution

The presence of benzyl 2-methylbutyrate has been documented in the essential oils and volatile emissions of a select number of plant species. Its distribution is not widespread, suggesting specialized roles in the plants that produce it.

Plant SpeciesFamilyPlant PartRelative Abundance
Tanacetum parthenium (Feverfew)AsteraceaeFlower Oil0.5%[7]
Magnolia champaca (Champaca)MagnoliaceaeConcreteTrace amounts[7]
Artemisia salsoloidesAsteraceaeNot specifiedReported present[1]

This table summarizes the documented natural sources of benzyl 2-methylbutyrate. The limited data highlights the need for further research into its broader distribution across the plant kingdom.

Biosynthesis: A Putative Pathway

While the specific enzymatic steps for benzyl 2-methylbutyrate synthesis have not been fully elucidated in any single plant species, a putative pathway can be constructed based on well-characterized biosynthetic routes for similar volatile esters. The formation of this ester requires the convergence of two distinct metabolic pathways: the shikimate pathway for the benzenoid portion (benzyl alcohol) and the catabolism of branched-chain amino acids for the acyl portion (2-methylbutyric acid).

The final and critical step is the esterification of benzyl alcohol with an activated form of 2-methylbutyric acid, likely 2-methylbutanoyl-CoA. This reaction is catalyzed by an acyltransferase. Plant acyltransferases involved in volatile ester synthesis often belong to the BAHD family, which is characterized by its ability to utilize a wide range of alcohol and acyl-CoA substrates.[8] For example, the formation of benzyl benzoate in Clarkia breweri and Petunia x hybrida is catalyzed by benzoyl-CoA:benzyl alcohol benzoyltransferase (BEBT or PhBPBT), a member of this family.[8][9] It is highly probable that a homologous BAHD acyltransferase is responsible for the synthesis of benzyl 2-methylbutyrate.

Proposed Biosynthetic Pathway Diagram

Benzyl_2_Methylbutyrate_Biosynthesis cluster_benzenoid Benzenoid Pathway (Shikimate) cluster_acyl Acyl Pathway (Amino Acid Catabolism) cluster_esterification Esterification Phe L-Phenylalanine Ben_Alc Benzyl Alcohol Phe->Ben_Alc Multiple Steps Enzyme Acyltransferase (putative BAHD family) Ben_Alc->Enzyme Ile L-Isoleucine MBA 2-Methylbutyric Acid Ile->MBA Multiple Steps MBA_CoA 2-Methylbutanoyl-CoA MBA->MBA_CoA Acyl-Activating Enzyme MBA_CoA->Enzyme Product Benzyl 2-Methylbutyrate Enzyme->Product

Caption: Putative biosynthetic pathway of benzyl 2-methylbutyrate.

Analytical Methodology: Detection and Quantification

The analysis of plant volatiles like benzyl 2-methylbutyrate requires sensitive and robust analytical techniques due to their often low concentrations and complex sample matrices. The gold-standard methodology involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Headspace Volatile Collection and GC-MS Analysis

This protocol provides a self-validating system for the qualitative and quantitative analysis of benzyl 2-methylbutyrate from plant tissues (e.g., flowers).

1. Headspace Volatile Collection (Dynamic Headspace Sampling)

  • Rationale: This non-destructive method captures volatiles as they are naturally emitted, providing a snapshot of the plant's true scent profile.
  • Step 1: Enclose the intact plant material (e.g., a flower head) in a clean, inert glass chamber or a polyacetate bag.
  • Step 2: Draw air from the chamber through a cartridge containing a sorbent trap (e.g., Porapak Q or Tenax TA) using a calibrated pump at a flow rate of 100-200 mL/min for a defined period (e.g., 4-12 hours).
  • Step 3: Simultaneously, pull air into the chamber through an activated charcoal filter to ensure the incoming air is clean.
  • Step 4: After collection, elute the trapped volatiles from the sorbent cartridge using a minimal volume (e.g., 200 µL) of high-purity solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., n-octane) of known concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity, while MS provides structural information for identification and quantification.
  • Step 1 (Injection): Inject 1 µL of the solvent extract into the GC inlet, typically in splitless mode to maximize sensitivity.
  • Step 2 (Separation): Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms). Program the oven temperature with a gradient, for example, starting at 40°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.
  • Step 3 (Detection): Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-350.
  • Step 4 (Identification): Identify benzyl 2-methylbutyrate by comparing its retention time and mass spectrum with that of an authentic chemical standard. The mass spectrum should show characteristic fragment ions.
  • Step 5 (Quantification): Quantify the compound by integrating the area of a characteristic ion peak and comparing it to the peak area of the internal standard.
Analytical Workflow Diagram

Analytical_Workflow cluster_collection Volatile Collection cluster_analysis GC-MS Analysis cluster_data Data Processing A Enclose Plant Material B Dynamic Headspace Sampling (Sorbent Trap) A->B C Solvent Elution with Internal Standard B->C D Inject Sample C->D E GC Separation D->E F MS Detection (EI, Scan Mode) E->F G Identify Compound (Retention Time & Mass Spectrum) F->G H Quantify Compound (Peak Area vs. Internal Standard) G->H

Caption: Workflow for plant volatile analysis.

Ecological Significance

The production of floral volatiles is a key evolutionary strategy for plants to ensure reproductive success.[10] These chemical signals guide pollinators to flowers, increasing the efficiency of pollen transfer.[4][11] While the specific ecological role of benzyl 2-methylbutyrate has not been directly tested, its presence in floral scents suggests a function in pollinator attraction. For instance, methyl 2-methylbutyrate, a structurally similar compound, is the dominant attractant for the beetle pollinator of Magnolia ovata.[10] It is plausible that benzyl 2-methylbutyrate serves a similar role, potentially attracting specific bees, moths, or beetles that can detect its unique aroma.

Furthermore, many plant secondary metabolites, including benzenoids, are involved in defense against herbivores and pathogens.[5][6] The production of benzyl benzoate, a related compound, is induced in petunia leaves upon wounding and is linked to plant defense.[9] Benzyl 2-methylbutyrate could similarly act as a feeding deterrent or attract natural enemies of herbivores, contributing to the plant's indirect defense mechanisms.

Conclusion and Future Directions

Benzyl 2-methylbutyrate is a naturally occurring plant volatile with a documented presence in species from families like Asteraceae and Magnoliaceae. While its biosynthetic pathway is likely analogous to other well-studied volatile esters, the specific genes and enzymes remain to be identified. Standard analytical methods such as headspace GC-MS are well-suited for its detection and quantification. Its ecological function, presumed to be in pollinator attraction and/or defense, warrants direct investigation through behavioral bioassays with relevant insects. Future research should focus on identifying the specific acyltransferase responsible for its synthesis, exploring its distribution in a wider range of plant species, and elucidating its precise role in mediating plant-insect interactions.

References

  • Dudareva, N., & Pichersky, E. (2023). Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions.
  • SIELC Technologies. (2018).
  • The Good Scents Company. (n.d.). benzyl 2-methyl butyrate, 56423-40-6. The Good Scents Company.
  • The Good Scents Company. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzyl 2-methylbutyrate.
  • Scent.vn. (n.d.).
  • The Fragrance Conservatory. (n.d.).
  • Nishida, R. (2014). Chemical ecology of insect-plant interactions: ecological significance of plant secondary metabolites. Bioscience, Biotechnology, and Biochemistry, 78(1), 1-13.
  • War, A. R., et al. (2021). Insect Plant Interaction with Reference to Secondary Metabolites: A Review. Journal of Pharmacognosy and Phytochemistry.
  • Pichersky, E., Noel, J. P., & Dudareva, N. (2006). Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity. Science, 311(5762), 808-811.
  • Dexter, R. J., et al. (2008). Tissue-specific PhBPBT expression is differentially regulated in response to endogenous ethylene. Journal of Experimental Botany, 59(3), 609-618.
  • D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466-476.
  • Nishida, R. (2021). Chemical ecology of insect-plant interactions: Ecological significance of plant secondary metabolites.
  • Sampaio, B. L., et al. (2019). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 20(2), 384.
  • Zhang, Y., et al. (2025).
  • Li, S., et al. (2024). Physiological and Biochemical Analysis Revealing the Key Factors Influencing 2-Phenylethanol and Benzyl Alcohol Production in Crabapple Flowers. International Journal of Molecular Sciences, 25(5), 2736.
  • MDPI. (n.d.). Special Issue : Plant–Insect Interactions—2nd edition. MDPI.
  • Thanuja, A., et al. (2025). Ecology of Soil-Dwelling Insects and their Influence on Crop Health: A Review.
  • Hao, R., et al. (2014). The metabolic pathway leading to synthesis of benzyl acetate and benzyl...
  • Mastellone, G. (2022). Analytical Strategies For The Characterization of Botanicals.

Sources

Exploratory

thermodynamic properties and boiling point of benzyl 2-methylbutyrate

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of Benzyl 2-Methylbutyrate Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of Benzyl 2-Methylbutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic properties of benzyl 2-methylbutyrate (CAS No. 56423-40-6), with a primary focus on its boiling point. Understanding these fundamental physicochemical characteristics is critical for applications ranging from synthesis and purification to formulation and safety assessments in industrial and research settings.

Introduction to Benzyl 2-Methylbutyrate

Benzyl 2-methylbutyrate, with the chemical formula C₁₂H₁₆O₂, is an ester recognized for its fruity, apple-like aroma.[1][2] This property makes it a valuable ingredient in the fragrance and flavor industries.[3] Beyond its sensory characteristics, its behavior as a chemical entity is governed by its thermodynamic properties, which dictate its physical state, volatility, and energy requirements for phase transitions. For professionals in drug development and chemical synthesis, this data is indispensable for processes such as distillation, predicting stability under various thermal conditions, and ensuring safe handling.

Table 1: General Physicochemical Properties of Benzyl 2-Methylbutyrate

PropertyValueSource(s)
IUPAC Name benzyl 2-methylbutanoate[4]
Synonyms Benzyl 2-methylbutyrate, Phenylmethyl 2-methylbutanoate[4][5]
CAS Number 56423-40-6[6]
Molecular Formula C₁₂H₁₆O₂[4][5]
Molecular Weight 192.25 g/mol [4][5]
Appearance Colorless to pale yellow clear liquid (est.)[1][7]
logP (o/w) 3.370 (est.)[1]
Water Solubility 51.02 mg/L @ 25 °C (est.)[1]

Core Thermodynamic Properties

The thermodynamic behavior of a compound provides a quantitative framework for its physical properties. For benzyl 2-methylbutyrate, these properties are primarily influenced by its molecular weight and the intermolecular forces at play, namely London dispersion forces and dipole-dipole interactions arising from the ester functional group.

Boiling Point

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure (760 mm Hg). It is a critical parameter for purification via distillation.

  • Experimentally Determined Boiling Point: 248.00 °C at 760.00 mm Hg.[1][7]

  • Estimated Boiling Point: 253 °C.[5]

The boiling point is a direct indicator of the strength of intermolecular forces. A higher boiling point suggests stronger forces that require more thermal energy to overcome, allowing molecules to escape into the vapor phase.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is inversely related to the boiling point; substances with high boiling points have low vapor pressures.

  • Estimated Vapor Pressure: 0.018000 mmHg @ 25.00 °C.[1]

This low vapor pressure at room temperature is consistent with the compound's relatively high boiling point and indicates low volatility under standard conditions.

Enthalpy of Vaporization (ΔHvap)
Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. It is a crucial safety metric for handling and storage.

  • Flash Point: 210.00 °F (98.89 °C) [TCC].[1]

This value indicates that benzyl 2-methylbutyrate is a combustible liquid but requires a relatively high temperature to form a flammable mixture with air, making it less hazardous than more volatile solvents.[9]

Table 2: Summary of Thermodynamic Data for Benzyl 2-Methylbutyrate

Thermodynamic PropertyValueConditionsSource
Boiling Point 248.00 °C760.00 mm Hg[1][7]
Vapor Pressure (est.) 0.018000 mmHg25.00 °C[1]
Flash Point 98.89 °CClosed Cup[1]
logP (o/w) (est.) 3.370-[1]

Methodologies for Property Determination

Both experimental and computational methods are employed to determine the thermodynamic properties of chemical compounds. The choice of method depends on the availability of the substance, required accuracy, and the stage of development.

Experimental Determination of Boiling Point

For a substance like benzyl 2-methylbutyrate, the boiling point can be accurately determined using several laboratory techniques. The Thiele tube method is a common and efficient approach for small sample sizes.[10]

Objective: To accurately measure the boiling point of a liquid sample using micro-scale techniques.[10]

Materials:

  • Benzyl 2-methylbutyrate sample (~0.5 mL)

  • Thiele tube

  • High-temperature mineral oil

  • Thermometer (-10 to 300 °C)

  • Capillary tube (sealed at one end)

  • Small glass vial (Durham tube)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

Procedure:

  • Apparatus Assembly:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

    • Attach a small vial to the thermometer using a rubber band such that the bottom of the vial is aligned with the thermometer bulb.[10]

    • Add approximately 0.5 mL of the benzyl 2-methylbutyrate sample into the vial.

    • Place a capillary tube, with its sealed end up, into the sample vial.[10]

  • Heating:

    • Secure the thermometer assembly inside the Thiele tube, ensuring the sample is immersed in the oil bath.

    • Gently heat the side arm of the Thiele tube. The design of the tube promotes oil circulation, ensuring uniform heating.[10]

  • Observation:

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

    • Continue heating slightly (1-2 °C) beyond this point to ensure the vapor of the substance has replaced all the air in the capillary tube.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the liquid begins to re-enter the capillary tube, record the temperature. This temperature is the boiling point of the sample.

    • Record the ambient atmospheric pressure, as boiling points are pressure-dependent.

Causality and Self-Validation: This method is self-validating because the boiling point is defined as the temperature where the liquid's vapor pressure equals the external pressure. The rapid stream of bubbles indicates the vapor pressure has overcome the external pressure. As the system cools, the precise moment the external pressure overcomes the vapor pressure (causing the liquid to be drawn back into the capillary) marks the equilibrium point, providing an accurate measurement.

Boiling_Point_Workflow cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement A Assemble Thiele Tube Apparatus B Add Sample (0.5 mL) to Vial A->B C Insert Inverted Capillary Tube B->C D Heat Thiele Tube Side Arm Gently C->D Begin Heating E Observe Slow Bubbles (Trapped Air) D->E F Observe Rapid, Continuous Stream of Bubbles E->F G Remove Heat Source F->G Boiling Achieved H Watch for Liquid to Re-enter Capillary G->H I Record Temperature (Boiling Point) H->I J Corrected Boiling Point (Adjusted for Pressure) I->J Final Result

Caption: Experimental workflow for boiling point determination using a Thiele tube.

Computational Prediction of Thermodynamic Properties

In modern drug discovery and chemical development, computational models are often used for the early-stage prediction of physicochemical properties. These in silico methods, such as Quantitative Structure-Activity/Property Relationship (QSAR) models, are valuable when experimental data is lacking or when screening large libraries of compounds.[11]

These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties like boiling point or vapor pressure.[11] Methods can be based on group contributions (like the Joback or Gani methods), where the contribution of each functional group in the molecule is summed to estimate the final property, or on more complex machine learning algorithms trained on large datasets of known compounds.[12][13] Recent advancements use thermodynamic descriptors derived from molecular dynamics (MD) simulations as inputs for machine learning models to achieve high predictive accuracy, even for novel chemical structures.[14]

Computational_Prediction_Workflow Input Input: 2D/3D Molecular Structure of Benzyl 2-Methylbutyrate Descriptors Calculate Molecular Descriptors (e.g., Topological, 3D, Functional Groups) Input->Descriptors Model Apply Predictive Model (e.g., QSAR, Group Contribution, Machine Learning) Descriptors->Model Output Output: Predicted Thermodynamic Property (e.g., Boiling Point) Model->Output

Caption: Generalized workflow for the computational prediction of chemical properties.

Conclusion

The thermodynamic properties of benzyl 2-methylbutyrate, particularly its high boiling point of 248 °C and low vapor pressure, define its physical behavior as a stable, low-volatility liquid at standard conditions. This data is fundamental for its practical application, informing purification strategies, ensuring safe handling by acknowledging its flash point of 98.89 °C, and guiding formulation development. The methodologies outlined, from classical experimental determination to modern computational prediction, provide a robust framework for scientists and researchers to obtain and utilize this critical information.

References

  • The Good Scents Company. (n.d.). benzyl 2-methyl butyrate, 56423-40-6. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzyl 2-methylbutyrate CAS# 56423-40-6: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Tradeindia. (n.d.). Benzyl-2-methylbutyrate - Molecular Weight 192.26 G/mol, Assay 99.00-100.00% | Colorless To Pale Yellow Clear Liquid, Boiling Point 248.00 °c. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl butyrate, 103-37-7. Retrieved from [Link]

  • da Silva, F. A., et al. (2010). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzyl butyrate CAS# 103-37-7: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • SSERC. (n.d.). Testing esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 2-methylbutyrate. PubChem. Retrieved from [Link]

  • de Kruif, C. G., & van Ginkel, C. H. D. (1977). Vapor Pressures and Enthalpies of Vaporization of Benzyl Halides.
  • National Institute of Standards and Technology. (n.d.).
  • Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

  • Espejo, N. H., et al. (2026, March 19). Thermodynamic Descriptors from Molecular Dynamics as Machine Learning Features for Extrapolable Property Prediction. arXiv. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzyl 2-methylbutanoate (FDB016099). Retrieved from [Link]

  • ProtoQSAR. (n.d.). What computational methods can we use to predict properties of substances?. Retrieved from [Link]

  • FlavScents. (n.d.). benzyl 2-methyl butyrate. Retrieved from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.
  • National Institute of Standards and Technology. (n.d.). 2-Benzyltoluene: Experimental and Derived Thermodynamic Properties. Retrieved from [Link]

Sources

Foundational

toxicity and in vitro safety profile of benzyl 2-methylbutyrate

Comprehensive Toxicological and In Vitro Safety Profiling of Benzyl 2-Methylbutyrate Executive Summary & Structural Rationale Benzyl 2-methylbutyrate (CAS: 56423-40-6; FL-no: 09.313) is a chemically defined flavoring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicological and In Vitro Safety Profiling of Benzyl 2-Methylbutyrate

Executive Summary & Structural Rationale

Benzyl 2-methylbutyrate (CAS: 56423-40-6; FL-no: 09.313) is a chemically defined flavoring and fragrance agent widely utilized in the food and cosmetic industries[1]. For drug development professionals and toxicologists, understanding the in vitro behavior of this compound is critical when formulating inhalation or oral therapeutics where excipient safety is paramount. This whitepaper synthesizes the metabolic causality, regulatory hazard classifications, and in vitro safety protocols necessary to validate the compound's benign toxicological profile.

Metabolic Causality and Systemic Toxicity

The low toxicity of benzyl 2-methylbutyrate is not coincidental; it is a direct, predictable consequence of its molecular structure. As a lipophilic ester, it readily permeates lipid bilayers. However, its intracellular and systemic half-life is extremely short.

The Causality of Safety: Upon entering the systemic circulation or interacting with cellular models, the ester bond is rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and lungs)[2]. This rapid hydrolysis prevents the parent compound from accumulating in lipid compartments. The cleavage yields two primary metabolites:

  • Benzyl alcohol , which is subsequently oxidized to benzoic acid and excreted safely as hippuric acid[2].

  • 2-Methylbutyric acid , which undergoes standard β -oxidation for energy metabolism.

This high-capacity, endogenous clearance pathway is the mechanistic reason the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) classify it under Structural Class I (indicating the lowest level of safety concern)[2].

Regulatory Hazard Classification

Empirical data submitted to global regulatory bodies corroborates the mechanistic assumptions of its safety. According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, based on aggregated notifications from 91 companies, benzyl 2-methylbutyrate does not meet the criteria for any Globally Harmonized System (GHS) hazard classification[3]. It is not classified as a skin sensitizer, mutagen, or carcinogen[3].

Quantitative Safety Data

Recent in vitro studies evaluating complex mixtures and essential oils containing benzyl 2-methylbutyrate have demonstrated its safety in respiratory models. When tested on human lung fibroblast cell lines, the compound exhibits minimal cytotoxicity, with IC50 values typically exceeding 512 µg/mL, classifying it as non-toxic to human lung cells[4][5].

Table 1: Physicochemical and Safety Parameters of Benzyl 2-Methylbutyrate

ParameterValue / ClassificationSource
CAS Number 56423-40-6[1]
Molecular Weight 192.26 g/mol [6]
JECFA/EFSA Structural Class Class I (Low Concern)[2]
GHS Hazard Classification Not Classified (91/91 reports)[3]
In Vitro Lung Fibroblast IC50 > 512 µg/mL (Non-toxic)[4]
Genotoxicity (Ames Test) Negative[2]

Step-by-Step Methodology: Volatility-Controlled In Vitro Cytotoxicity Assay

When testing volatile esters in vitro, standard open-well assays often yield false negatives due to compound evaporation. To ensure scientific integrity, a self-validating volatilization assay must be employed. This protocol guarantees that observed IC50 values reflect true cellular interaction rather than artifactual loss of the test compound.

Objective: Determine the IC50 of benzyl 2-methylbutyrate on human lung fibroblasts (e.g., MRC-5) while accounting for compound volatility.

  • Step 1: Cell Seeding. Seed human lung fibroblasts at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Compound Preparation. Prepare a serial dilution of benzyl 2-methylbutyrate (from 1024 µg/mL down to 2 µg/mL) in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Step 3: Sealed Exposure (Self-Validating Step). Apply the compound dilutions to the cells. Immediately seal the 96-well plate with a gas-impermeable adhesive film. Causality: This prevents the volatile ester from escaping into the incubator environment, ensuring the cells are exposed to the intended nominal concentration and preventing cross-contamination of control wells.

  • Step 4: Parallel Headspace Validation. Prepare an identical sealed plate without cells. After the 24-hour incubation, sample the headspace using Solid-Phase Microextraction (SPME) and analyze via GC-MS to verify the exact concentration of benzyl 2-methylbutyrate maintained in the well.

  • Step 5: Viability Quantification. Remove the seal, aspirate the medium, and add 100 µL of Thiazolyl Blue Tetrazolium Bromide (MTT) solution (0.5 mg/mL). Incubate for 3 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 555 nm. Calculate the IC50 using non-linear regression[5].

Visualizing Workflows and Pathways

SafetyWorkflow A Compound Selection: Benzyl 2-Methylbutyrate B Physicochemical Profiling (Volatility & Solubility) A->B C In Vitro Cytotoxicity (Sealed Microplate Assay) B->C D Genotoxicity Screening (Ames Test / Micronucleus) B->D E GC-MS Headspace Validation C->E Validates exposure F Safety Profile Confirmed (Class I, Non-Toxic) C->F D->F E->C

Caption: Tiered in vitro safety evaluation workflow incorporating self-validating GC-MS headspace analysis.

MetabolicPathway A Benzyl 2-Methylbutyrate (Parent Ester) B Carboxylesterases (CES1 / CES2) A->B Hydrolysis C Benzyl Alcohol B->C D 2-Methylbutyric Acid B->D E Benzoic Acid -> Hippuric Acid (Excreted in Urine) C->E Oxidation & Conjugation F Beta-Oxidation (Energy Metabolism) D->F

Caption: Carboxylesterase-mediated metabolic pathway driving the low systemic toxicity of the compound.

References

  • benzyl 2-methyl butyrate, 56423-40-6 - The Good Scents Company Source: thegoodscentscompany.com URL:[Link]

  • benzyl 2-methyl butyrate - FlavScents Source: flavscents.com URL:[Link]

  • (PDF) In vitro growth-inhibitory effect of Cambodian essential oils against pneumonia causing bacteria in liquid and vapour phase and their toxicity to lung fibroblasts Source: researchgate.net URL:[Link]

  • Substance Information - ECHA - European Union Source: europa.eu URL:[Link]

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) Source: dtu.dk URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized NMR Sample Preparation Protocol for Benzyl 2-Methylbutyrate

Introduction & Chemical Profile Benzyl 2-methylbutyrate (CAS 56423-40-6) is a highly lipophilic ester widely utilized as a flavoring agent and fragrance component due to its fruity, aromatic profile[1][2]. For researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Benzyl 2-methylbutyrate (CAS 56423-40-6) is a highly lipophilic ester widely utilized as a flavoring agent and fragrance component due to its fruity, aromatic profile[1][2]. For researchers conducting structural verification, purity analysis, or metabolomic profiling in drug and fragrance development, acquiring high-resolution Nuclear Magnetic Resonance (NMR) spectra of this compound is essential.

Because benzyl 2-methylbutyrate is practically insoluble in water (solubility ~0.065 g/L) and possesses a neutral profile with an estimated pKa of 7.1[2][3], aqueous solvents are entirely unsuitable. The compound's high lipophilicity (LogP ~3.3) dictates the use of non-polar or moderately polar organic solvents[3]. Deuterated chloroform (CDCl₃) is the optimal solvent choice, providing excellent solubility while its residual protium peak (7.26 ppm) serves as a reliable secondary internal reference[4].

Causality in Experimental Design: Concentration and Volume

The preparation of an NMR sample is not merely dissolving a powder; it is the physical construction of a homogeneous magnetic environment.

Concentration Dynamics: The concentration of benzyl 2-methylbutyrate must be precisely tailored to the nucleus being observed. For ¹H NMR, 1 to 5 mg of the ester is optimal[4]. Exceeding this concentration can inadvertently increase the macroscopic viscosity of the solution[5]. Increased viscosity slows down the molecular tumbling rate of the ester in solution[5]. Slower molecular tumbling increases the rate of spin-spin (T₂) relaxation, which drastically shortens the lifetime of the spin state[5]. According to the relationship Δν1/2​=1/πT2∗​ , this rapid relaxation manifests as broadened resonance lines, obscuring critical J-coupling fine structure[5]. Conversely, for ¹³C NMR, which is approximately 6000 times less sensitive than ¹H NMR, the sample concentration should be maximized (20–50 mg) to achieve an adequate signal-to-noise ratio within a practical timeframe[5][6][7].

Volume and Magnetic Susceptibility: The sample volume must strictly adhere to 0.6–0.7 mL, corresponding to a liquid height of 40–50 mm in a standard 5 mm NMR tube[4][7][8]. If the volume is too low (< 40 mm), the liquid-air meniscus falls within the active volume of the spectrometer's radiofrequency (RF) coil[7]. The drastic difference in magnetic susceptibility between the liquid phase and the air creates severe localized magnetic field gradients that cannot be corrected by the room-temperature shim coils, resulting in broad, asymmetric peaks[7][8].

Quantitative Data Summary

ParameterValue / SpecificationRationale / Source
CAS Number 56423-40-6Primary chemical identifier[1][2]
Molecular Weight 192.25 g/mol Determines molarity and mass calculations[2]
LogP / Water Solubility ~3.3 / 0.065 g/LDictates the absolute necessity of organic deuterated solvents[3]
Optimal Solvent CDCl₃ (99.8% D)High solubility; residual CHCl₃ at 7.26 ppm provides referencing[4][7]
¹H NMR Sample Mass 1 – 5 mgPrevents viscosity-induced T₂ line broadening[4][5]
¹³C NMR Sample Mass 20 – 50 mgCompensates for the low ¹³C gyromagnetic ratio and natural abundance[5][6]
Optimal Solution Volume 0.6 – 0.7 mLEnsures 40-50 mm sample height, preventing RF coil edge effects[4][8]

Workflow Visualization

G A 1. Reagent & Solvent Benzyl 2-methylbutyrate + CDCl3 B 2. Dissolution Mix in external glass vial A->B C 3. Filtration Remove particulates via PTFE/Cotton B->C Prevents field distortion D 4. Tube Filling Target: 0.6-0.7 mL (40-50 mm height) C->D Ensures pure liquid phase E 5. Exterior Cleaning Wipe tube with Isopropanol D->E Optimizes RF coil coverage F 6. NMR Acquisition Lock, Shim, and Acquire E->F Protects probe from dirt

Workflow for preparing benzyl 2-methylbutyrate NMR samples to ensure optimal magnetic homogeneity.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; each step includes an observable metric to confirm success before proceeding to the spectrometer.

Step 1: Solvent Preparation

  • Action: Do not add Tetramethylsilane (TMS) directly to the NMR tube. Instead, prepare a stock of CDCl₃ containing a trace amount of TMS (e.g., adding 2-3 mL of TMS-spiked CDCl₃ to a fresh bottle of standard CDCl₃)[6].

  • Causality: A single drop of TMS in a standard NMR tube is overwhelmingly concentrated. It will exceed the dynamic range of the receiver and cause severe baseline distortions[6]. The TMS signal must never be taller than the residual solvent signal[6].

Step 2: Weighing and Dissolution

  • Action: Weigh the appropriate mass of benzyl 2-methylbutyrate (1-5 mg for ¹H; 20-50 mg for ¹³C) into a clean 1-dram glass vial[5][8]. Add 0.7 mL of the prepared CDCl₃ and agitate until fully dissolved[7][8].

  • Self-Validation: Inspect the vial against a light source. The solution must be perfectly clear. If concentration gradients (schlieren lines) are visible, continue mixing. Incomplete mixing causes the concentration to vary along the height of the tube, leading to asymmetric peak shapes[7].

Step 3: Particulate Filtration

  • Action: Draw the solution into a syringe and pass it through a PTFE syringe filter (or a Pasteur pipette stuffed with ~1 cm of cotton wool—not glass wool) directly into a high-quality 5 mm NMR tube[8].

  • Causality: Solid particles, even microscopic dust, possess a magnetic susceptibility distinct from the CDCl₃ solution[6]. These particles act as microscopic magnets, distorting the B₀ field homogeneity around them and causing broad, indistinct spectral lines[6][8].

Step 4: Tube Verification and Cleaning

  • Action: Verify the liquid height is between 40 mm and 50 mm[4][7]. Wipe the bottom 10 cm of the exterior of the NMR tube with a lint-free medical wipe moistened with isopropyl alcohol or acetone[5][7].

  • Causality: Surface contaminants transferred into the spectrometer probe can disrupt the pneumatic sample spinning mechanism and degrade the probe's internal cleanliness, leading to downtime and hardware degradation[5][7].

Spectrometer Validation & Troubleshooting

Once the sample is inserted into the spectrometer, use the instrument's feedback to validate the preparation:

  • Deuterium Lock: The spectrometer utilizes the ²H signal from the CDCl₃ to stabilize the magnetic field against drift[6][8]. If the system fails to lock, it indicates either an insufficient volume of deuterated solvent, severe magnetic field inhomogeneity (e.g., sample height too low), or paramagnetic contamination[4][8].

  • Shimming Efficacy: Shimming optimizes the magnetic field homogeneity around the sample[8]. After shimming, examine the residual CHCl₃ peak (7.26 ppm) or the TMS peak (0.00 ppm). The peak should be sharp and perfectly symmetrical. An asymmetric base or a "shoulder" on the peak is a primary indicator of particulate contamination or an incorrect sample volume[7].

  • Moisture Assessment: Check the spectrum at ~1.56 ppm. A broad peak in this region in CDCl₃ indicates water contamination, likely from atmospheric moisture absorbed by the solvent or improperly dried glassware[4][7].

References

  • Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support". Available at:[Link]

  • Western University. "NMR Sample Preparation". Available at:[Link]

  • University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences". Available at:[Link]

  • FooDB. "Showing Compound Benzyl 2-methylbutanoate (FDB016099)". Available at:[Link]

  • University of Oklahoma. "Sample preparation for NMR measurements and points to keep in mind". Available at:[Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide". Available at:[Link]

  • The Good Scents Company. "benzyl 2-methyl butyrate, 56423-40-6". Available at:[Link]

  • Scent.vn. "Benzyl 2-methylbutyrate CAS# 56423-40-6: Odor profile, Molecular properties, Suppliers & Regulation". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for Lipase-Catalyzed Benzyl 2-Methylbutyrate Production

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of benzyl 2-methylbutyrate. Our focus i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of benzyl 2-methylbutyrate. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the lipase-catalyzed synthesis of benzyl 2-methylbutyrate?

A1: Temperature is a critical parameter that dually influences the reaction. Firstly, it governs the reaction kinetics; increasing the temperature generally accelerates the reaction rate by providing more kinetic energy to the enzyme and substrate molecules. Secondly, it profoundly impacts enzyme stability. Every lipase has an optimal temperature range where it exhibits maximum activity. Exceeding this range can lead to thermal denaturation, a process where the enzyme's three-dimensional structure unfolds, causing a loss of catalytic function.[1][2] Therefore, optimization is a balancing act between maximizing the reaction rate and minimizing enzyme deactivation.

Q2: I found an optimal temperature for a specific lipase in a research paper. Can I apply it directly to my experiment?

A2: A literature-derived value should be considered a starting point, not an absolute. The optimal temperature for a lipase is not fixed; it is highly dependent on the entire experimental system.[3] Factors that can shift the optimal temperature include:

  • Lipase Source: Lipases from different microorganisms (e.g., Candida antarctica, Pseudomonas cepacia) or those from thermophiles have inherently different thermal stabilities.[4][5]

  • Immobilization: Immobilizing a lipase on a solid support often enhances its thermal stability, leading to a higher optimal temperature compared to its free form.[3][6][7][8]

  • Reaction Medium: The type of solvent used significantly affects lipase stability. Lipases tend to be more rigid and, therefore, more thermostable in nonpolar, hydrophobic solvents compared to polar ones.[9][10]

  • Water Activity (aw): In non-aqueous media, a certain amount of water is essential for maintaining the lipase's active conformation. However, excess water can promote the reverse hydrolysis reaction. The interplay between water content and temperature can influence the enzyme's stability and activity.[11]

Q3: How does operating at a suboptimal temperature affect my final product yield?

A3: Operating outside the optimal temperature range can negatively impact your yield in two primary ways:

  • Too Low: A temperature significantly below the optimum will result in a very slow reaction rate. While the enzyme remains stable, the time required to reach equilibrium or a desired conversion level may become impractically long.

  • Too High: Exceeding the optimal temperature, even for short periods, can cause irreversible thermal deactivation of the lipase.[12] This leads to a premature halt in the reaction, leaving you with a low yield of benzyl 2-methylbutyrate and unreacted substrates.[1]

Troubleshooting Guide

Q4: My reaction starts fast but then stops, resulting in a low final yield. What is the likely temperature-related cause?

A4: This is a classic sign of thermal inactivation. The initial high rate is due to the favorable kinetics at an elevated temperature, but the enzyme cannot withstand that temperature over time and denatures.[12]

  • Immediate Action: Reduce the reaction temperature by 5-10°C and repeat the experiment.

  • Further Investigation: Perform a temperature stability study. Incubate the lipase at various temperatures for the intended reaction duration without the substrates. Then, cool the samples and assay for residual activity under standard conditions. This will reveal the temperature at which the enzyme begins to lose stability over time.

Q5: The reaction is extremely slow, and the conversion rate is poor even after 24 hours. What should I do?

A5: A slow reaction rate points to insufficient kinetic energy. Assuming other parameters (substrate concentration, enzyme loading) are adequate, the temperature is likely too low.

  • Immediate Action: Increase the reaction temperature in increments of 5°C. Most lipases used for esterification are active in the 40°C to 60°C range.[13]

  • Causality Check: Ensure your substrates are fully dissolved at the reaction temperature. Low temperatures might cause solubility issues, limiting substrate availability to the enzyme.

Q6: I am observing significant batch-to-batch inconsistency in my final yield. How can temperature be a factor?

A6: Inconsistent results often stem from poor experimental control.

  • Temperature Fluctuations: Ensure your incubator, shaker, or water bath maintains a stable temperature (±0.5°C). Even minor fluctuations near the enzyme's thermal denaturation point can cause significant variability.

  • Thermal Gradients: In larger reaction vessels, ensure adequate mixing (e.g., 250 rpm) to prevent thermal gradients.[12] The temperature in the center of the vessel should be the same as at the edges.

  • Enzyme Storage: The age and storage conditions of your lipase are crucial. Inconsistent storage temperatures can lead to a gradual loss of activity, causing newer batches of experiments to perform differently than older ones.

Data Summary: Temperature Effects

The following table presents hypothetical data from a temperature optimization experiment to illustrate the typical relationship between temperature, reaction rate, and final yield.

Temperature (°C)Initial Rate (mM/hour)Final Yield (%) after 12hObservations
358.545Reaction is slow; limited by kinetics.
4015.278Rate increases significantly.
4524.195High rate and excellent yield.
5028.598Near-optimal performance, highest rate.
5526.891Slight decrease in final yield, suggesting early-onset thermal deactivation.
6022.365Initial rate is high but falls off quickly; significant enzyme deactivation.
6515.030Severe thermal deactivation; reaction stops prematurely.

Experimental Protocols & Visualizations

Protocol 1: Determining the Optimal Temperature for Benzyl 2-Methylbutyrate Synthesis

This protocol provides a step-by-step method for identifying the optimal reaction temperature for your specific lipase system.

1. Preparation of Reagents:

  • Prepare a stock solution of benzyl alcohol and 2-methylbutyric acid in a suitable solvent (e.g., heptane, a nonpolar solvent known to enhance thermal stability).[9][10] A typical starting concentration is 0.1 M for each substrate.
  • Weigh the immobilized lipase. The required amount should be determined from preliminary experiments or manufacturer recommendations.
  • (Optional but Recommended) Activate molecular sieves by heating in an oven to remove any adsorbed water. Add them to the reaction to sequester the water produced during esterification, which drives the reaction equilibrium toward the product.[12]

2. Reaction Setup:

  • Set up a series of identical reaction vials. For example, to test a range from 35°C to 65°C in 5°C increments, you will need 7 vials, plus a control vial with no enzyme.
  • To each vial, add the substrate stock solution.
  • Place the vials in separate thermomixers or water baths pre-set to the desired temperatures. Allow them to equilibrate for 10 minutes.

3. Initiating the Reaction:

  • Start the reaction by adding the pre-weighed immobilized lipase to each vial.
  • Begin stirring immediately at a constant rate (e.g., 250 rpm).

4. Monitoring and Analysis:

  • Withdraw small aliquots from each reaction mixture at set time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
  • Analyze the aliquots using Gas Chromatography (GC) or HPLC to quantify the concentration of the product, benzyl 2-methylbutyrate.

5. Data Interpretation:

  • For each temperature, plot the product concentration against time. The initial slope of this curve represents the initial reaction rate.
  • Plot the initial reaction rate (Y-axis) versus temperature (X-axis).
  • Plot the final product yield after a fixed time (e.g., 24 hours) (Y-axis) versus temperature (X-axis).
  • The optimal temperature is the one that provides the highest final yield in a reasonable timeframe. This may or may not be the temperature with the absolute highest initial rate, as enzyme stability is a key factor.[2]
Workflow and Conceptual Diagrams

Temperature_Optimization_Workflow cluster_prep Preparation cluster_setup Setup & Execution cluster_analysis Analysis prep_reagents 1. Prepare Substrate Stock Solution weigh_enzyme 2. Weigh Immobilized Lipase setup_vials 3. Set Up Parallel Vials (35°C, 40°C, 45°C...) weigh_enzyme->setup_vials equilibrate 4. Equilibrate Temperature setup_vials->equilibrate start_rxn 5. Add Lipase to Start equilibrate->start_rxn incubate 6. Incubate with Stirring start_rxn->incubate sampling 7. Sample at Time Intervals incubate->sampling analysis 8. Analyze by GC/HPLC sampling->analysis plot_data 9. Plot Rate & Yield vs. Temperature analysis->plot_data determine_opt 10. Determine Optimal Temperature plot_data->determine_opt

Caption: Experimental workflow for determining optimal reaction temperature.

Temp_Effect_Concept cluster_effects Opposing Effects Temp Reaction Temperature Kinetics Reaction Rate Temp->Kinetics Increases (Positive Effect) Stability Enzyme Stability Temp->Stability Decreases (Negative Effect above T_opt) Yield Optimal Product Yield (The Balance Point) Kinetics->Yield Stability->Yield

Caption: Conceptual diagram of temperature's dual effect on enzymatic reactions.

References
  • Title: Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art Source:National Library of Medicine URL
  • Title: Lipase Catalyzed Ester Synthesis for Food Processing Industries Source:Semantic Scholar URL
  • Title: An Organic Solvent-Tolerant Lipase with Both Hydrolytic and Synthetic Activities from the Oleaginous Fungus Mortierella echinosphaera Source: MDPI URL: [Link]

  • Title: Organic Solvent Tolerant Lipases and Applications Source: National Library of Medicine URL: [Link]

  • Title: A thermostable organic solvent-tolerant lipase from Brevibacillus sp.: production and integrated downstream processing using an alcohol-salt-based aqueous two-phase system Source: Frontiers URL: [Link]

  • Title: Immobilization and stability studies of a lipase from thermophilic Bacillus sp Source: Redalyc URL: [Link]

  • Title: High Reusability of Lipase Immobilised on Eggshells for Butyl Butyrate Synthesis under Optimum Condition Source:ASM Science Journal URL
  • Title: Study of the Influence of Microwave and Conventional Heating on the Lipase-Catalyzed Esterification of Lauric Acid with Different Alcohols Source: SciELO URL: [Link]

  • Title: Lipase in aqueous-polar organic solvents: Activity, structure, and stability Source: National Library of Medicine URL: [Link]

  • Title: Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions Source: Agritrop URL: [Link]

  • Title: Activation of Immobilized Lipase in Non-Aqueous Systems by Hydrophobic Poly-DL-Tryptophan Tethers Source: National Library of Medicine URL: [Link]

  • Title: Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester Source: RSC Publishing URL: [Link]

  • Title: Benzyl butyrate synthesis using two immobilized lipases from Candida antarctica Source: ResearchGate URL: [Link]

  • Title: The temperature-dependent interfacial inactivation of porcine pancreatic lipase. Effect of colipase and bile salts Source: PubMed URL: [Link]

  • Title: Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization Source: National Library of Medicine URL: [Link]

  • Title: Thermal inactivation of a heat-resistant lipase produced by the psychotrophic bacterium Pseudomonas fluorescens Source: PubMed URL: [Link]

  • Title: Immobilization Optimization and Characterization of Immobilized Lipase from Lysinibacillus macroides FS1 for Biodiesel Production Source:International Journal of Current Microbiology and Applied Sciences URL
  • Title: Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads Source: MDPI URL: [Link]

  • Title: Analysis of Selected Biotransformation Processes Considering Enzyme Deactivation Source: MDPI URL: [Link]

  • Title: Immobilization of Lipase on Porous Chitosan Beads: A Study on the Hydrolytic and Synthetic Activities Source:Semantic Scholar URL
  • Title: THE INACTIVATION OF PANCREATIC LIPASE BY HEAT Source: Biochemical Journal URL: [Link]

  • Title: A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation Source: National Library of Medicine URL: [Link]

  • Title: Production and Optimization of Lipase Enzyme from Mesophiles and Thermophiles Source: Walsh Medical Media URL: [Link]

  • Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

benzyl 2-methylbutyrate vs benzyl isobutyrate retention indices

A Senior Application Scientist's Guide to Differentiating Benzyl 2-Methylbutyrate and Benzyl Isobutyrate Using Gas Chromatography Retention Indices For researchers, scientists, and professionals in drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Differentiating Benzyl 2-Methylbutyrate and Benzyl Isobutyrate Using Gas Chromatography Retention Indices

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a frequent and critical challenge. Subtle differences in molecular structure can lead to significant variations in chemical and biological properties. This guide provides an in-depth comparison of two such isomers, benzyl 2-methylbutyrate and benzyl isobutyrate, focusing on their differentiation using gas chromatography (GC) and the Kovats retention index system. We will explore the experimental data, the underlying scientific principles, and a detailed protocol for their analysis.

Introduction: The Challenge of Isomer Separation

Benzyl 2-methylbutyrate and benzyl isobutyrate are structural isomers, both possessing the same molecular formula (C₁₂H₁₆O₂ for the former, and C₁₁H₁₄O₂ for the latter's common analog, though it's important to note the difference in their alkyl chains) and molecular weight. Their structural similarity can make them difficult to distinguish using mass spectrometry alone, as their fragmentation patterns can be very similar.[1][2] Gas chromatography, however, offers a powerful solution by separating compounds based on their physical and chemical interactions with the stationary phase of the GC column. The Kovats retention index (RI) provides a standardized, unitless measure of a compound's retention time, normalized to the retention times of adjacent n-alkanes.[3][4] This allows for inter-laboratory comparison of results and more confident compound identification.[5]

Comparative Analysis of Retention Indices

The key to differentiating these two isomers lies in their slightly different molecular shapes, which affects their volatility and interaction with the GC stationary phase. Benzyl isobutyrate has a more compact, branched isobutyl group, while benzyl 2-methylbutyrate has a slightly more linear 2-methylbutyl group. This difference in structure leads to distinct retention behaviors on various types of GC columns.

Below is a summary of experimentally determined Kovats retention indices for both compounds on different stationary phases, as sourced from the PubChem database which references data from the National Institute of Standards and Technology (NIST).[6][7][8]

CompoundMolecular FormulaCAS NumberBoiling Point (°C)Stationary Phase TypeKovats Retention Index (RI)
Benzyl isobutyrate C₁₁H₁₄O₂103-28-6229-230[6][9][10]Standard Non-Polar1266, 1269, 1277, 1288[6][11]
Semi-Standard Non-Polar1297, 1298, 1305, 1306[6]
Standard Polar1771, 1797[6]
Benzyl 2-methylbutyrate C₁₂H₁₆O₂56423-40-6253 (estimated)[12]Standard Non-Polar1357[7]
Semi-Standard Non-Polar1392[7]
Standard Polar1880[7]

Key Observations:

  • On all three types of stationary phases, benzyl 2-methylbutyrate consistently exhibits a higher retention index than benzyl isobutyrate.

  • The difference in retention indices is more pronounced on polar columns, suggesting that the subtle differences in polarity and shape between the two isomers have a greater impact on their interaction with a polar stationary phase.

The Science Behind the Separation

The elution order of compounds in gas chromatography is primarily governed by their boiling points and their specific interactions with the stationary phase.[13][14]

  • Boiling Point and Volatility: Generally, compounds with lower boiling points are more volatile and will elute from the GC column earlier, resulting in a lower retention time and retention index.[13][14] Benzyl isobutyrate has a documented boiling point of 229-230°C.[6][9][10] The boiling point for benzyl 2-methylbutyrate is estimated to be higher at 253°C.[12] This difference in boiling points is a major contributor to the observed separation, with the higher-boiling benzyl 2-methylbutyrate having a longer retention time. The more compact, spherical shape of the isobutyrate group in benzyl isobutyrate leads to weaker van der Waals forces between molecules compared to the slightly more linear 2-methylbutyrate group, resulting in a lower boiling point.

  • Stationary Phase Interaction: The chemical nature of the GC column's stationary phase also plays a crucial role.[14]

    • Non-Polar Columns (e.g., DB-1, HP-5MS): These columns primarily separate compounds based on their boiling points. The elution order generally follows the order of increasing boiling points.[15]

    • Polar Columns (e.g., DB-Wax): These columns contain polar functional groups that can interact more strongly with polar analytes through dipole-dipole interactions or hydrogen bonding. While both esters have similar functional groups, the steric hindrance around the carbonyl group differs slightly, which can influence their interaction with the polar stationary phase, often accentuating the separation.

Experimental Protocol for Retention Index Determination

This protocol outlines the steps for determining the Kovats retention indices of benzyl 2-methylbutyrate and benzyl isobutyrate.

1. Sample and Standard Preparation:

  • Prepare individual solutions of benzyl 2-methylbutyrate and benzyl isobutyrate in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
  • Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent. This mixture will be used for the calculation of the retention indices.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: A standard non-polar column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended for initial analysis. A polar column (e.g., DB-Wax) can be used for confirmation.
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Conditions:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Energy: 70 eV.
  • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the n-alkane mixture and record the retention times of each alkane.
  • Inject 1 µL of each individual isomer solution and record their respective retention times.
  • Calculate the Kovats retention index (I) for each isomer using the following formula for a temperature-programmed run:

Experimental Workflow Diagram

GC_RI_Workflow cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Iso1 Benzyl 2-methylbutyrate Solution (100 µg/mL) GC_MS GC-MS System (DB-5ms column) Sample_Iso2 Benzyl isobutyrate Solution (100 µg/mL) Alkane_Std n-Alkane Standard Mix (C8-C20) Acquire_Alkanes Inject & Acquire Alkane Data GC_MS->Acquire_Alkanes Run 1 Acquire_Isomers Inject & Acquire Isomer Data GC_MS->Acquire_Isomers Runs 2 & 3 Identify_RT Identify Retention Times (t_R) Acquire_Alkanes->Identify_RT Acquire_Isomers->Identify_RT Calculate_RI Calculate Kovats Retention Index (I) Identify_RT->Calculate_RI Compare Compare RI Values Calculate_RI->Compare Final Result

Caption: Experimental workflow for the determination and comparison of Kovats retention indices.

Conclusion

The differentiation of structural isomers like benzyl 2-methylbutyrate and benzyl isobutyrate is a prime example of the utility of gas chromatography and the Kovats retention index system. While mass spectrometry provides crucial information about molecular weight and fragmentation, it is the chromatographic separation, driven by subtle differences in boiling point and molecular shape, that allows for their unambiguous identification. By following a standardized protocol and comparing experimentally determined retention indices to reliable database values, researchers can confidently distinguish between these and other challenging isomeric compounds.

References

  • PubChem. (n.d.). Benzyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 103-28-6,Benzyl isobutyrate. Retrieved from [Link]

  • ChemBK. (2024, April 9). benzyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl 2-methyl butyrate, 56423-40-6. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzyl 2-methylbutyrate CAS# 56423-40-6: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Quora. (2024, February 7). How does the boiling point affect chromatograms in GC?. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Retention Indices, Mass, and Infrared Spectra of Industrially Important Adipate Esters. Oxford Academic. Retrieved from [Link]

  • Eckel, W. P., & Kind, T. (2003). Use of boiling point–Lee retention index correlation for rapid review of gas chromatography-mass spectrometry data.
  • The Pherobase. (2025, January 22). The Kovats Retention Index: Benzyl butyrate (C11H14O2). Retrieved from [Link]

  • Flavornet. (n.d.). Kovats Retention Indices of Odorants. Retrieved from [Link]

  • reposiTUm. (2024, November 30). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, phenylmethyl ester. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5C: Separation Theory. Retrieved from [Link]

  • FlavScents. (n.d.). benzyl 2-methyl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Retrieved from [Link]

  • The Pherobase. (2025, January 22). The Kovats Retention Index: Benzyl (E)-2-methyl-2-butenoate (C12H14O2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • Zhang, Z., et al. (2011). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data.
  • Ali, B., et al. (2023).
  • NIST. (2023, July 9). NIST 23 GC Method / Retention Index Library. NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • NIST. (2014, December 31). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Retrieved from [Link]

  • Zenkevich, I. G., & Krivoruchko, E. G. (2024). Critical evaluation of the NIST retention index database reliability with specific examples.
  • The Pherobase. (2025, January 22). The Kovats Retention Index: 1-(Benzyloxy)-2-methoxy-4-[(1E) - The Pherobase. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (2-methylbutyl)-. NIST WebBook. Retrieved from [Link]

  • The Pherobase. (2025, January 22). The Kovats Retention Index: 2-Methylbutyl benzoate (C12H16O2). Retrieved from [Link]

  • OENO One. (n.d.). S.1. Supplementary material. Retention indices, quantification ions of studied compounds. Retrieved from [Link][Link])

Sources

Comparative

Benzyl 2-Methylbutyrate Synthesis: A Comparative Guide to Chemical vs. Enzymatic Methodologies

Executive Summary Benzyl 2-methylbutyrate is a high-value ester utilized extensively in the flavor and fragrance industry—imparting fruity, sweet, and floral notes—and serves as a crucial intermediate in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-methylbutyrate is a high-value ester utilized extensively in the flavor and fragrance industry—imparting fruity, sweet, and floral notes—and serves as a crucial intermediate in pharmaceutical development (1)[1]. Traditionally, its synthesis relies on acid-catalyzed Fischer esterification or carbodiimide coupling. However, the advent of biocatalysis—specifically using immobilized lipases—has introduced a greener, highly selective alternative. This guide objectively compares the mechanistic causality, operational protocols, and quantitative yields of both paradigms to assist researchers and process chemists in selecting the optimal synthetic route.

Mechanistic Causality & Reaction Dynamics

Chemical Synthesis (Fischer & Steglich Esterification)

The traditional chemical route involves the condensation of benzyl alcohol and 2-methylbutyric acid in the presence of a strong Brønsted acid catalyst (e.g., p -toluenesulfonic acid). Because the reaction is thermodynamically reversible, Le Chatelier's principle dictates that water must be continuously removed (typically via a Dean-Stark apparatus) to drive the equilibrium toward the ester (2)[2]. While highly scalable, this method requires elevated temperatures and generates acidic aqueous waste.

Alternatively, laboratory-scale chemical synthesis frequently employs Steglich esterification. By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, researchers can achieve high yields at room temperature, albeit at the cost of generating dicyclohexylurea (DCU) as a stoichiometric byproduct (3)[3].

Enzymatic Synthesis (Biocatalysis)

Enzymatic esterification leverages lipases, most notably Candida antarctica lipase B (CALB), often immobilized on silica or acrylic matrices to enhance thermal stability and reusability (4)[4]. CALB operates via a serine hydrolase mechanism featuring a catalytic triad (Ser-His-Asp) within a hydrophobic binding pocket. To bypass the thermodynamic limitations of water generation, transesterification using an acyl donor (like vinyl acetate or vinyl 2-methylbutyrate) is frequently employed. The leaving group (vinyl alcohol) tautomerizes to acetaldehyde, rendering the reaction completely irreversible and driving yields upwards of 90% (5)[5].

Workflow Visualizations

ChemicalWorkflow Reagents Benzyl Alcohol + 2-Methylbutyric Acid Reaction Reflux (110-120°C) Dean-Stark Water Removal Reagents->Reaction Catalyst Acid Catalyst (p-TsOH / H2SO4) Catalyst->Reaction Workup Aqueous Workup (Neutralization) Reaction->Workup Purification Vacuum Distillation Workup->Purification Waste Acidic Aqueous Waste Workup->Waste Product Benzyl 2-methylbutyrate (Yield: 85-90%) Purification->Product

Workflow for chemical synthesis of benzyl 2-methylbutyrate via Fischer esterification.

EnzymaticWorkflow Reagents Benzyl Alcohol + Acyl Donor Reaction Mild Incubation (37-50°C) Solvent-Free or Non-Polar Reagents->Reaction Catalyst Immobilized CALB (Novozym 435) Catalyst->Reaction Filtration Simple Filtration (Catalyst Recovery) Reaction->Filtration Recycle Catalyst Reuse (Up to 10 cycles) Filtration->Recycle Product Benzyl 2-methylbutyrate (Yield: >85%) Filtration->Product Recycle->Reaction

Workflow for enzymatic synthesis of benzyl 2-methylbutyrate using immobilized CALB.

Comparative Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard operating procedures for both methodologies.

Protocol A: Chemical Synthesis (Steglich Coupling)
  • Preparation: In a dry round-bottom flask, dissolve 1.6 mmol of benzyl alcohol and 1.5 mmol of 2-methylbutyric acid in 5 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 390 µmol of 4-Dimethylaminopyridine (DMAP) and stir for 10 minutes at room temperature.

  • Coupling: Slowly add 2.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC). Validation Check: The reaction mixture will gradually become cloudy as insoluble dicyclohexylurea (DCU) precipitates, visually confirming the progression of the coupling event.

  • Workup: After 1-2 hours, filter the mixture to remove the DCU byproduct. Wash the filtrate with 0.1 M HCl, followed by saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the pure ester (3)[3].

Protocol B: Enzymatic Synthesis (CALB-Catalyzed)
  • Preparation: In a 25 mL reaction vial, combine 2.0 mmol of benzyl alcohol and 2.0 mmol of an acyl donor (e.g., vinyl 2-methylbutyrate) in 10 mL of isooctane or a solvent-free system.

  • Biocatalysis: Add 10% w/w (relative to substrates) of immobilized Candida antarctica lipase B (CALB).

  • Incubation: Place the vial in an orbital shaker at 37–50 °C and 250 rpm for 72 hours. Validation Check: Monitor the reaction via GC-MS or TLC; the disappearance of the benzyl alcohol spot confirms substrate conversion without the formation of complex side-products.

  • Recovery: Terminate the reaction by simple vacuum filtration to recover the immobilized enzyme beads.

  • Purification: Evaporate the isooctane under reduced pressure. The high chemoselectivity of CALB typically yields a highly pure product (>85%) without the need for intensive distillation (5)[5].

Quantitative Data Comparison

ParameterChemical Synthesis (Fischer)Chemical Synthesis (Steglich)Enzymatic Synthesis (CALB)
Catalyst p -TsOH or H2​SO4​ DCC / DMAPImmobilized CALB (Novozym 435)
Temperature 110–120 °C (Reflux)20–25 °C (Room Temp)37–50 °C (Mild Incubation)
Reaction Time 4–6 hours1–2 hours12–72 hours
Typical Yield 85–90%~89%80–90%+
Solvent Requirement Toluene / BenzeneDichloromethane (DCM)Solvent-free or Isooctane
Byproducts WaterDicyclohexylurea (DCU)Water or Acetaldehyde
Catalyst Reusability Single-use (Neutralized)Single-useHighly reusable (Up to 10 cycles)
Environmental Impact High (Acidic waste, energy)Moderate (Toxic reagents)Low (Green chemistry)

References

  • Title: benzyl 2-methyl butyrate, 56423-40-6 Source: The Good Scents Company URL: [Link]

  • Title: Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives Source: MDPI URL: [Link]

  • Title: Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification Source: PMC / NIH URL: [Link]

  • Title: Supporting Information (Steglich Esterification) Source: Wiley-VCH URL: [Link]

  • Title: Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information Source: Royal Society of Chemistry URL: [Link]

Sources

Validation

Comprehensive GC-MS Comparison Guide: Benzyl 2-Methylbutyrate vs. NIST Mass Spectral Library

Executive Summary & Analytical Context Accurate structural elucidation of volatile organic compounds is a critical bottleneck in pharmacognosy, flavor chemistry, and drug development. Benzyl 2-methylbutyrate (Molecular F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Accurate structural elucidation of volatile organic compounds is a critical bottleneck in pharmacognosy, flavor chemistry, and drug development. Benzyl 2-methylbutyrate (Molecular Formula: C₁₂H₁₆O₂, MW: 192.25 g/mol ) is a branched-chain carboxylic ester frequently identified as a biomarker in botanical extracts and essential oils[1].

Because isomeric esters (such as benzyl isovalerate and benzyl valerate) exhibit nearly identical molecular weights and similar physical properties, relying on a single analytical dimension often leads to false positives. This guide establishes a self-validating analytical protocol that objectively compares experimental Gas Chromatography-Mass Spectrometry (GC-MS) data of benzyl 2-methylbutyrate against the authoritative database (NIST MS Number: 372914)[1],[2].

Mechanistic Grounding & Self-Validating Protocol

To ensure absolute scientific integrity, our protocol is designed as a self-validating system that pairs standard mass spectral matching with orthogonal physical validation.

  • Ionization Causality (70 eV EI): The protocol mandates Electron Impact (EI) ionization strictly at 70 electron-volts (eV). At 70 eV, the kinetic energy of the bombarding electrons corresponds to a de Broglie wavelength of approximately 0.14 nm, which perfectly matches the length of typical covalent bonds in organic molecules. This maximizes energy transfer and induces highly reproducible, hard-fragmentation pathways that align perfectly with legacy NIST library spectra[3].

  • Separation Causality (Polar Stationary Phase): We utilize a polar polyethylene glycol (PEG) column (e.g., Innowax). The polar stationary phase strongly interacts with the ester's carbonyl dipole, effectively resolving benzyl 2-methylbutyrate from non-polar terpene hydrocarbons (which dominate natural matrices) and preventing co-elution artifacts[4],[3].

  • Orthogonal Validation (Kovats Retention Indices): Mass spectra alone cannot definitively distinguish between closely related branched isomers. By calculating the Kovats Retention Index (RI) using a homologous series of n-alkanes, we create an orthogonal data point based on boiling point and polarity. The experimental RI must match the literature RI (~1880 on a polar column) to validate the MS library hit[1],[4].

Step-by-Step Experimental Methodology

The following methodology details the optimized workflow for acquiring high-fidelity spectra for NIST comparison.

  • Sample Preparation: Dilute the analyte in a high-purity, low-boiling non-polar solvent (e.g., GC-grade n-hexane) to a concentration of 10 µg/mL. Causality: This specific dilution prevents detector saturation, eliminates peak tailing, and minimizes ion-molecule reactions in the source that could skew the fragmentation ratios.

  • GC Injection & Separation: Inject 1 µL of the sample in split mode (ratio 40:1) onto an Innowax FSC capillary column (60 m × 0.25 mm, 0.25 µm film thickness)[3],[5]. Use high-purity Helium (99.999%) as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Temperature Programming: Maintain the GC oven at 60°C for 10 minutes, ramp at 4°C/min to 220°C, and hold for 10 minutes[4],[3]. Set the injector temperature to 250°C.

  • MS Data Acquisition: Operate the quadrupole mass spectrometer in EI mode (70 eV). Set the ion source temperature to 250°C and the transfer line to 250°C. Scan the mass range from m/z 35 to 450 to capture both the low-mass aliphatic fragments and the intact molecular ion[3],[5].

System Workflow Visualization

G A Sample Preparation (Solvent Extraction & Dilution) B Gas Chromatography (Polar Column Separation) A->B Injection C Electron Impact (EI) (70 eV Ionization) B->C Elution D Mass Analyzer (m/z 35-450 Scan) C->D Ion Acceleration E Data Processing (Deconvolution) D->E Raw Spectra F NIST Database (Spectral Matching) E->F Query G Orthogonal Validation (Kovats Retention Index) F->G Verification

Workflow for GC-MS analysis and NIST library validation of volatile esters.

Mass Spectrum Comparison: Experimental Data vs. NIST Reference

When comparing the experimental spectra against the NIST database, the Match Factor (MF) and Reverse Match Factor (RMF) algorithms prioritize the relative abundance of key structural ions. The table below summarizes the quantitative comparison and the causality behind each fragment's formation.

m/zIon AssignmentFragmentation MechanismExp. Abundance (%)NIST Abundance (%)Mass Error (Da)
91 [C₇H₇]⁺Tropylium ion (Base Peak): Formed via α-cleavage at the benzyl position, followed by rearrangement into a highly stable, aromatic 7-membered ring.100.0100.0±0.01
108 [C₇H₈O]⁺McLafferty Rearrangement: A γ-hydrogen from the 2-methylbutyrate chain migrates to the carbonyl oxygen, cleaving the C-O bond to form a benzyl alcohol radical cation.46.248.0±0.02
57 [C₄H₉]⁺sec-Butyl cation: Formed by α-cleavage of the acyl group, generating an acylium ion (m/z 85), which subsequently loses carbon monoxide (CO).31.530.0±0.01
85 [C₅H₉O]⁺Acylium ion: Direct cleavage of the ester C-O bond, retaining the charge on the 2-methylbutyrate moiety.15.114.5±0.01
192 [M]⁺Molecular ion: Represents the intact molecule after the loss of a single electron from the oxygen lone pair.8.410.0±0.02

Data Note: The molecular ion at m/z 192 is characteristically weak in aliphatic-aromatic esters due to the overwhelming thermodynamic stability of the tropylium fragment (m/z 91).

Conclusion & Best Practices

Achieving a high NIST Match Factor (>900) for benzyl 2-methylbutyrate confirms the presence of the basic benzyl ester scaffold. However, because the mass spectrum of benzyl 2-methylbutyrate is nearly indistinguishable from benzyl isovalerate (both share the m/z 91 base peak and m/z 108 rearrangement ion), the protocol is only complete when validated by the Retention Index.

By confirming that the experimental RI aligns with the standard of ~1880 on a polar column[1],[4], researchers can definitively lock in the structural assignment, ensuring absolute trustworthiness in downstream drug development or biomarker profiling.

References

  • Title: Benzyl 2-methylbutyrate | C12H16O2 | CID 91849 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Butanoic acid, 2-methyl-, phenylmethyl ester Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Chemical variability for authenticated and commercial Artemisia absinthium L. essential oils Source: Frontiers in Plant Science URL: [Link](Note: Representative URL for the GC-MS methodology cited)

  • Title: GC/GC-MS Analysis, Isolation and Identification of Bioactive Essential Oil Components Source: ResearchGate / SAGE Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 2-methylbutyrate

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and synthetic chemists with a rigorous, self-validating system for handling Benzyl 2-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and synthetic chemists with a rigorous, self-validating system for handling Benzyl 2-methylbutyrate (CAS: 56423-40-6) .

While this ester is frequently utilized as a flavoring agent or fragrance intermediate, its role as a building block in pharmaceutical synthesis requires stringent operational controls. This protocol moves beyond basic safety data sheets (SDS) by explaining the causality behind our safety choices, ensuring that your laboratory operations are both safe and scientifically sound.

Chemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand the physicochemical properties of Benzyl 2-methylbutyrate. It is a lipophilic, relatively high-boiling ester. Understanding these metrics is the first step in a self-validating safety system: you cannot protect against a hazard you have not quantified.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 56423-40-6Unique identifier required for strict inventory and waste tracking protocols.
Boiling Point ~248.0 °C[1]Low volatility at room temperature; inhalation risk is primarily driven by aerosols/mists rather than ambient vapors.
Vapor Pressure 0.018 mmHg @ 25 °C[1]Confirms low off-gassing potential under standard laboratory conditions.
Flash Point 98.9 °C (210 °F)[1],[2]Classifies as a combustible liquid. Requires storage away from strong oxidizers and open flames.
Density 0.98 - 0.99 g/mL[1]Floats or suspends in aqueous solutions; highly relevant for phase separation during spill cleanups.
Solubility Insoluble in water[1]Aqueous spill cleanup is ineffective; necessitates the use of organic absorbents.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the ester's lipophilicity and potential to cause mild dermal and ocular irritation. Because organic esters can permeate certain polymers, material compatibility is paramount.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: While not highly volatile, accidental splashing during liquid transfer operations can cause transient eye irritation. Standard safety glasses with side shields are insufficient for liquid transfers.

  • Dermal Protection (Gloves):

    • Requirement: Nitrile gloves (minimum 4 mil thickness) for incidental contact, or Butyl rubber gloves for prolonged contact/immersion.

    • Causality: Benzyl 2-methylbutyrate is a non-polar organic ester. Latex degrades rapidly upon contact with organic esters, leading to breakthrough. Nitrile provides a sufficient barrier for incidental splashes, while Butyl rubber is structurally required to resist extended organic solvent permeation.

  • Respiratory Protection:

    • Requirement: Handling must occur within a certified chemical fume hood. Respirators (N95 or half-mask with organic vapor cartridges) are only required if ventilation fails or aerosolization occurs.

    • Causality: The high boiling point (248 °C) and low vapor pressure mean ambient inhalation risk is negligible[1]. The primary risk is aerosolization during vigorous mixing, sonication, or heating.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous shoes.

    • Causality: The flash point of 98.9 °C classifies it as a combustible liquid[2]. FR lab coats mitigate severe burn risks if the chemical is handled near heat sources, distillation apparatuses, or reactive reagents.

PPELogic Prop1 Lipophilic Ester PPE1 Nitrile/Butyl Gloves (Prevent Degradation) Prop1->PPE1 Prop2 Flash Point 98.9 °C PPE2 FR Lab Coat (Combustible Liquid) Prop2->PPE2 Prop3 Low Vapor Pressure PPE3 Fume Hood (No Respirator Needed) Prop3->PPE3

Logical mapping of Benzyl 2-methylbutyrate's physicochemical properties to PPE requirements.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step verifies the safety of the subsequent action.

Step 1: Pre-Operational Verification

  • Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Inspect all glassware for micro-fractures. Heating Benzyl 2-methylbutyrate under vacuum (e.g., during purification or distillation) can cause structural failure in compromised glass.

Step 2: Transfer and Measurement

  • Utilize a positive displacement pipette or a glass syringe with a Luer-lock needle for volumetric transfers.

  • Causality: Standard air-displacement pipettes may suffer from vapor-pressure-induced dripping. While minimal with this specific ester, the viscosity and density differences demand positive displacement for absolute quantitative precision in drug development assays.

Step 3: Reaction Integration

  • When adding to a reaction vessel, perform dropwise addition if the reaction is known to be exothermic.

  • Keep the reaction under an inert atmosphere (Nitrogen or Argon) if operating near the flash point (98.9 °C) to prevent auto-ignition or unwanted oxidation[2].

Spill Response & Disposal Plan

Because Benzyl 2-methylbutyrate is insoluble in water and poses a risk to aquatic environments, disposal and spill management must strictly avoid municipal sewer systems[1],[3].

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear any generated aerosols.

  • Contain: Surround the spill with inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Causality: Do not use combustible absorbents like sawdust, as the liquid is combustible.

  • Absorb & Collect: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water solution only after all visible organic liquid has been mechanically removed.

Disposal Plan:

  • Classification: Classify as "Non-Halogenated Organic Waste."

  • Storage: Store in high-density polyethylene (HDPE) or glass waste carboys.

  • Labeling: Clearly label with "CAS 56423-40-6", "Benzyl 2-methylbutyrate", and appropriate hazard pictograms (Combustible, Environmental Hazard).

OperationalWorkflow Start Pre-Operation: PPE & Hood Check Transfer Liquid Transfer: Positive Displacement Start->Transfer Spill Spill Detected? Transfer->Spill Reaction Reaction Integration: Inert Atmosphere Waste Non-Halogenated Organic Waste Reaction->Waste Post-Reaction Spill->Reaction No Clean Contain with Inert Absorbent Spill->Clean Yes Clean->Waste

Operational workflow and spill response pathway for Benzyl 2-methylbutyrate.

References

  • The Good Scents Company. "benzyl 2-methyl butyrate, 56423-40-6". The Good Scents Company Chemical Database. Available at:[Link]

  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 56423-40-6". XiXisys Chemical Safety Database. Available at:[Link]

  • Australian Government Department of Health. "Chemicals unlikely to require further regulation to manage risks to environment - Evaluation statement". Industrial Chemicals Environmental Management. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-methylbutyrate
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Benzyl 2-methylbutyrate
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